

# Application Notes and Protocols for SR 49059 in Rodent Experiments

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## Compound of Interest

Compound Name: SR 49059

Cat. No.: B1679262

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This document provides detailed information on the use of **SR 49059**, a potent and selective non-peptide vasopressin V1a receptor antagonist, in rodent experimental models. The following sections summarize key dosage information and provide standardized protocols for its application in research settings.

## I. Quantitative Data Summary

The following table provides a summary of **SR 49059** dosages used in various rodent and other relevant animal models, compiled from published studies. This allows for easy comparison of doses and administration routes across different experimental paradigms.

Species	Experimental Model	Route of Administration	Dose	Vehicle/Solubilization	Key Findings/Effect	Reference
Rat (Pithed)	Antagonism of AVP-induced pressor response	Intravenous (i.v.)	Not specified, but shifted AVP dose-response curve	10% DMSO in water	Competitively antagonized AVP-induced hypertension.	[1][2]
Rat (Conscious, Normotensive)	Antagonism of AVP-induced pressor response	Intravenous (i.v.) & Oral (p.o.)	10 mg/kg (p.o.)	5% gum arabic for oral administration	Inhibited the pressor response to exogenous AVP with a long duration of action (> 8 hours at 10 mg/kg p.o.).	[1][2][3]

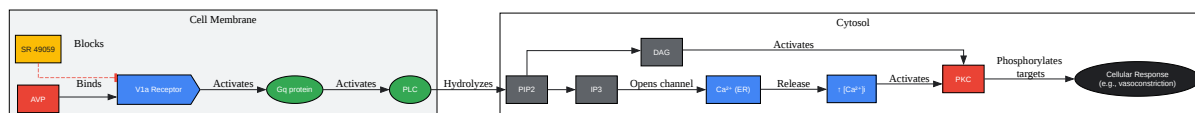
Rabbit (Conscious )	AVP- induced coronary vasoconstriction	Intravenous (i.v.)	0.125 to 0.5 mg/kg	Not specified	Dose- dependent protection against AVP- induced T- wave elevation and heart rate decrease. Complete blockade at ≥ 2 mg/kg.	[4]
Rabbit (Conscious )	AVP- induced coronary vasoconstriction	Oral (p.o.)	2.5 to 10 mg/kg	Not specified	A dose of 10 mg/kg provided a protective effect for more than 6 hours.	[4]
Zebrafish	MDMA- induced behavioral effects	Intramuscular (i.m.)	0.01, 0.1, and 1 mg/kg	Not specified	Blocked the rewarding, prosocial, and anxiolytic effects of MDMA.	[5]
Piglet (Decerebrate)	Antagonism of AVP- induced hypertension	Intravenous (i.v.)	1 mg/kg and 3 mg/kg	Not specified	Antagonized AVP- induced hypertension for at least 150 minutes at	[6]

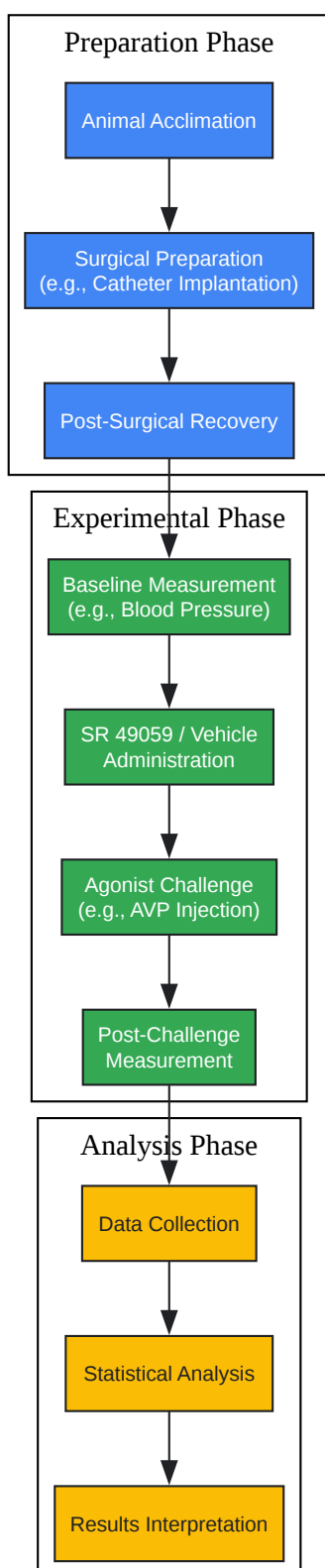
1 mg/kg  
and for at  
least 270  
minutes at  
3 mg/kg.

Piglet	Cisplatin-induced emesis	Intravenous (i.v.) & Intracerebroventricular (i.c.v.)	1, 3, 10 mg/kg (i.v.); 500 µg and 1500 µg/side (i.c.v.)	Not specified	Did not prevent cisplatin-induced emesis.	[6]
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## II. Signaling Pathway

**SR 49059** acts as a selective antagonist at the vasopressin V1a receptor. The diagram below illustrates the canonical signaling pathway initiated by the binding of arginine vasopressin (AVP) to the V1a receptor, which **SR 49059** blocks.





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